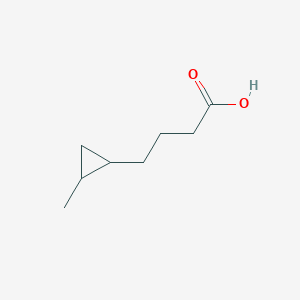![molecular formula C15H16ClNO3S B2924453 4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide CAS No. 923836-48-0](/img/structure/B2924453.png)
4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide is a chemical compound with a complex molecular structure It is characterized by the presence of a chloro group, a methoxyphenyl group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the sulfonamide group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group if present.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles such as sodium methoxide.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines or amides.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.
Medicine: Its derivatives may be explored for pharmaceutical applications, such as developing new drugs with anti-inflammatory or antimicrobial properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-N-(4-methoxybenzyl)benzamide: Similar structure but lacks the sulfonamide group.
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar structure but different amide group.
Uniqueness: The presence of the sulfonamide group in 4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide distinguishes it from similar compounds, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-17(11-12-3-7-14(20-2)8-4-12)21(18,19)15-9-5-13(16)6-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIFPQYWIJVAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2924371.png)
![1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2924372.png)

![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride](/img/structure/B2924377.png)
![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2924379.png)
![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)
![1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one](/img/structure/B2924382.png)
![5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole](/img/structure/B2924384.png)



![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2924389.png)

![Methyl 4-[(4-bromophenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2924392.png)
